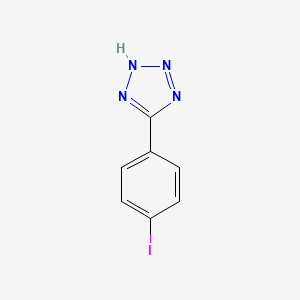

5-(4-Iodophenyl)-1H-tetrazole

Description

Historical Context of Tetrazole Research

The journey into tetrazole chemistry began in the late 19th century. The first synthesis of a tetrazole derivative was reported in 1885 by the Swedish chemist J.A. Bladin. hilarispublisher.comresearchgate.netrug.nl However, it was the work of Arthur Hantzsch and his contemporaries in the early 1900s that established the fundamental [3+2] cycloaddition reaction between azides and organic nitriles, a cornerstone for tetrazole synthesis that remains influential today. Early research laid the groundwork for understanding the structure and reactivity of these nitrogen-dense compounds. Over the decades, synthetic methodologies have evolved to improve safety and efficiency, moving away from the hazardous hydrazoic acid to safer alternatives like sodium azide (B81097) in the presence of various catalysts. organic-chemistry.org

Significance of 5-Substituted 1H-Tetrazoles in Contemporary Chemical Research

Among the various types of tetrazoles, 5-substituted 1H-tetrazoles have garnered significant attention in modern chemical research. researchgate.netresearchgate.netnih.gov These compounds are characterized by a substituent group attached to the carbon atom of the tetrazole ring. This substitution allows for a high degree of molecular diversity and the fine-tuning of physicochemical properties.

The applications of 5-substituted 1H-tetrazoles are extensive and varied. In medicinal chemistry , they are recognized as privileged scaffolds, appearing in numerous approved drugs with a wide range of biological activities, including antihypertensive, antibacterial, and antifungal properties. beilstein-journals.orgtandfonline.comacs.org Their utility also extends to materials science , where the high nitrogen content makes them valuable in the development of high-energy-density materials. researchgate.net Furthermore, in coordination chemistry , the tetrazole ring can act as a versatile ligand, forming complexes with various metal ions. researchgate.netthieme-connect.com The development of efficient synthetic methods, including microwave-assisted synthesis and the use of nanocatalysts, continues to expand the accessibility and application of these important compounds. researchgate.netorganic-chemistry.orgscielo.org.za

The Tetrazole Moiety as a Carboxylic Acid Bioisostere in Molecular Design

A pivotal role of the 5-substituted 1H-tetrazole moiety in molecular design, particularly in medicinal chemistry, is its function as a bioisostere of the carboxylic acid group. researchgate.netnih.govhilarispublisher.com Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological effects to a parent compound. rug.nl The tetrazole ring mimics several key features of a carboxylic acid.

Key characteristics that make the tetrazole ring an effective carboxylic acid bioisostere include:

Acidity: The pKa of the N-H proton in a 5-substituted 1H-tetrazole is typically in the range of 4.5–4.9, which is comparable to the pKa of a carboxylic acid (around 4.2–4.5). rug.nldrughunter.com This allows the tetrazole to exist in its ionized form at physiological pH, similar to a carboxylate.

Planarity and Electronic Distribution: The tetrazole ring is planar and possesses a delocalized electron system, which can stabilize a negative charge, much like a carboxylate anion. bohrium.comrug.nl This electronic similarity is crucial for maintaining interactions with biological targets. rug.nl

Metabolic Stability: A primary advantage of replacing a carboxylic acid with a tetrazole is enhanced metabolic stability. researchgate.nettandfonline.com Carboxylic acids are often susceptible to metabolic transformations in the liver, whereas the tetrazole ring is generally more resistant to such processes. researchgate.nettandfonline.com

Lipophilicity: The tetrazole moiety is generally more lipophilic than a carboxylic acid group, which can influence a molecule's ability to cross biological membranes and can lead to improved bioavailability. hilarispublisher.comdrughunter.com

A classic example illustrating the successful application of this bioisosteric replacement is the development of the angiotensin II receptor antagonist, losartan. drughunter.comnih.gov Replacing the carboxylic acid group in the lead compound with a tetrazole ring resulted in a significant increase in potency and improved oral bioavailability. drughunter.com This enhancement was attributed to the specific geometry of the tetrazole's acidic proton, which optimized its interaction with the receptor. drughunter.comnih.gov

The following table provides a comparative overview of the properties of carboxylic acids and their tetrazole bioisosteres:

| Property | Carboxylic Acid | 5-Substituted 1H-Tetrazole |

| pKa | ~4.2 - 4.5 | ~4.5 - 4.9 rug.nldrughunter.com |

| Structure | Planar carboxyl group | Planar heterocyclic ring bohrium.comrug.nl |

| Metabolic Stability | Prone to metabolic transformations | Generally more stable researchgate.nettandfonline.com |

| Lipophilicity | Less lipophilic | More lipophilic hilarispublisher.comdrughunter.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-iodophenyl)-2H-tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN4/c8-6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHMPMXOMXURJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNN=N2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70901151 | |

| Record name | NoName_226 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 4 Iodophenyl 1h Tetrazole and Its Derivatives

Classic Cycloaddition Approaches for 5-Substituted 1H-Tetrazoles

The foundational method for synthesizing 5-substituted 1H-tetrazoles is the reaction between a nitrile and an azide (B81097) source. This approach has been a cornerstone of tetrazole chemistry for decades.

The most conventional synthesis of 5-substituted-1H-tetrazoles proceeds via a [3+2] cycloaddition of an azide with a nitrile. scielo.brthieme-connect.com For the synthesis of 5-(4-Iodophenyl)-1H-tetrazole, the starting material is 4-iodobenzonitrile. This reaction is a 1,3-dipolar cycloaddition between the nitrile and an azide source. researchgate.net Historically, highly toxic and explosive hydrazoic acid was used. thieme-connect.commdpi.com Modern procedures have largely replaced this with safer alternatives like sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃). iiste.orgnih.govresearchgate.net

The fundamental reaction involves heating the nitrile with an azide, often in a polar aprotic solvent like dimethylformamide (DMF). scielo.org.mx The mechanism of this transformation is a subject of debate, with studies suggesting possibilities including a concerted cycloaddition or a stepwise pathway involving the formation of an intermediate imidoyl azide which then cyclizes. researchgate.net The reaction rate is influenced by the electronic nature of the substituent on the nitrile, with electron-withdrawing groups generally accelerating the process. researchgate.net An improved, foundational procedure involves reacting the nitrile with sodium azide and ammonium (B1175870) chloride in DMF. scielo.org.mxrsc.org

To overcome the often harsh conditions and long reaction times of the basic nitrile-azide cycloaddition, various catalytic systems have been developed. A primary strategy involves the use of Lewis acids to activate the nitrile substrate, making it more susceptible to nucleophilic attack by the azide. scielo.brorganic-chemistry.org

Activation of the nitrile by a Lewis acid catalyst enhances the rate of the azide-nitrile cycloaddition. organic-chemistry.org This activation leads to an open-chain intermediate that subsequently cyclizes to form the tetrazole ring. organic-chemistry.org A wide array of Lewis acids have been proven effective, including salts of zinc, aluminum, copper, and antimony. mdpi.comscilit.comtandfonline.comrsc.org For instance, zinc salts like ZnBr₂ and ZnCl₂ are widely used, often in aqueous solutions, providing a safer and more convenient protocol. mdpi.comiiste.orgorganic-chemistry.org Other effective catalysts include AlCl₃, often supported on polystyrene for easier removal, and Sb₂O₃. tandfonline.comrsc.org

The use of trimethylsilyl azide (TMSN₃) in conjunction with catalysts like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) also provides an efficient route to these tetrazoles. tandfonline.com These catalytic enhancements not only accelerate the reaction but also allow for milder conditions and broader substrate applicability.

Table 1: Comparison of Lewis Acid Catalysts in the Synthesis of 5-Substituted 1H-Tetrazoles

| Catalyst System | Substrate Example | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| ZnBr₂ | Benzonitrile | Water | 100°C, 24h | 82% | organic-chemistry.org |

| AlCl₃ | Benzonitrile | N/A (Solvent-free) | 130°C, 24h | 78% | rsc.org |

| Sb₂O₃ | Benzonitrile | DMF | 120°C, 12h | 80% | tandfonline.com |

| CuSO₄·5H₂O | Benzonitrile | DMSO | 120°C, 0.5h | 98% | scielo.br |

Modern and Green Chemistry Approaches in Tetrazole Synthesis

Recent advancements in synthetic chemistry have focused on developing more efficient, economical, and environmentally friendly methods for tetrazole synthesis. These "green" approaches aim to minimize waste, reduce energy consumption, and utilize reusable catalysts.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. lew.ro This technique has been successfully applied to the synthesis of 5-substituted 1H-tetrazoles, offering significant advantages over conventional heating methods. researchgate.netrasayanjournal.co.in The primary benefit is a dramatic reduction in reaction time, often from many hours to just a few minutes. thieme-connect.comorganic-chemistry.orgcjcatal.com

This acceleration is attributed to the efficient and direct heating of the reaction mixture by microwave irradiation. lew.ro The synthesis of this compound and its derivatives can be performed rapidly by heating the nitrile and sodium azide with a catalyst under microwave irradiation. organic-chemistry.orgresearchgate.net Various catalytic systems, including indium(III) chloride, bismuth(III) chloride, and copper nanoparticles, have been effectively paired with microwave heating to produce high yields of tetrazoles in short timeframes. thieme-connect.comresearchgate.netcjcatal.com This combination of speed and efficiency makes microwave-assisted synthesis an attractive alternative to traditional protocols. scielo.org.mxcjcatal.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 5-Phenethyl-1H-tetrazole

| Method | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Conventional | Et₃N·HCl | DMF | 130°C, 24h | 63% | thieme-connect.com |

Transition metals play a crucial role in modern catalytic chemistry, and the synthesis of tetrazoles is no exception. Catalysts based on copper, palladium, and cobalt have been developed to facilitate the [3+2] cycloaddition reaction with high efficiency. scilit.comcncb.ac.cnacs.org

Copper-catalyzed systems are particularly common. ajgreenchem.com The reaction often proceeds through the in situ formation of a copper azide species, which then undergoes cycloaddition with the nitrile. nih.govresearchgate.netscilit.com Both Cu(I) and Cu(II) catalysts have been employed, frequently in combination with microwave irradiation to further enhance reaction rates. researchgate.netnih.gov

Palladium-catalyzed methods have also been developed, including a three-component coupling reaction involving a nitrile, an allyl acetate, and trimethylsilyl azide to form N-allyltetrazoles, which can be subsequently deallylated. cncb.ac.cn More recently, cobalt complexes have been introduced as effective homogeneous catalysts for the cycloaddition of sodium azide to nitriles, demonstrating excellent activity under mild conditions. acs.orgnih.gov

A key principle of green chemistry is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, thereby reducing waste and cost. thieme-connect.com Numerous heterogeneous catalytic systems have been reported for the synthesis of 5-substituted 1H-tetrazoles.

These catalysts often consist of a metal or metal salt immobilized on a solid support. Examples include:

Metal Oxides on Silica: Catalysts like FeCl₃–SiO₂ and nano-TiCl₄·SiO₂ have been shown to be effective and reusable for several cycles without significant loss of activity. thieme-connect.comtandfonline.comnih.govscielo.org.za

Nanoparticles: Recyclable copper oxide (CuO) and zinc oxide (ZnO) nanoparticles, sometimes on magnetic cores like Fe₃O₄ for easy magnetic separation, have been successfully used. cjcatal.comrsc.orgresearchgate.net Nano TiO₂ has also been reported as an efficient, reusable catalyst. iiste.org

Supported Acids: Silica sulfuric acid is an inexpensive and reusable solid acid catalyst that efficiently promotes the cycloaddition reaction. mdpi.comnih.gov

Natural Materials: In a novel approach, natural and low-cost materials like cuttlebone and alum have been employed as effective heterogeneous catalysts. tandfonline.comrsc.org

These methods offer significant advantages, including simple work-up procedures, high product yields, and the ability to recycle the catalyst, aligning with the goals of sustainable chemical synthesis. iiste.orgnih.gov

Table 3: Examples of Heterogeneous Catalysts for 5-Substituted 1H-Tetrazole Synthesis

| Catalyst | Substrate Example | Conditions | Yield | Reusability | Reference |

|---|---|---|---|---|---|

| Nano ZnO/Co₃O₄ | Benzonitrile | 120°C, 2h | 93% | 5 cycles | rsc.org |

| Silica Sulfuric Acid | Benzonitrile | 120°C, 3h | 95% | N/A | nih.gov |

| Nano TiO₂ | Benzonitrile | 120°C, 4h | 95% | 5 cycles | iiste.org |

| CuFe₂O₄ Nanoparticles | 4-Chlorobenzonitrile | 120°C, 1.5h | 96% | 5 cycles | researchgate.net |

Azide-Free Synthetic Strategies for 1-Aryl-1H-tetrazoles

The conventional synthesis of tetrazoles often involves the use of azides, which can present significant safety hazards, particularly on a larger scale due to the potential formation of the highly explosive and toxic hydrazoic acid. rsc.org Consequently, the development of azide-free synthetic routes to 1-aryl-1H-tetrazoles is a crucial area of research, aiming for safer, more convenient, and scalable processes.

One prominent azide-free strategy involves the use of diformylhydrazine. rsc.orgrsc.org This method provides a practical and effective way to prepare 1-aryl-1H-tetrazoles, such as 1-(4-chloro-3-fluoro-2-iodophenyl)-1H-tetrazole, through the reaction of an aryl diazonium salt with diformylhydrazine. rsc.orgrsc.org A significant advantage of this approach is that the entire reaction sequence, including the diazotization of the corresponding aniline (B41778) and the subsequent reaction with diformylhydrazine, can be performed under mild, aqueous conditions. This not only circumvents the safety issues associated with azides but also aligns with the principles of green chemistry. rsc.orgrsc.org The reaction conditions, including pH, stoichiometry, and the order of addition, have been systematically optimized to ensure high efficiency. rsc.org The product often crystallizes directly from the aqueous reaction mixture, simplifying purification and making the method highly attractive for industrial scale-up. rsc.org This methodology is considered general for the synthesis of a variety of 1-aryl substituted-1H-tetrazoles. rsc.orgrsc.org

Another approach to avoid the direct use of hazardous azides is the conversion of amides into tetrazoles. organic-chemistry.orgacs.org For instance, a one-step method using diphenyl phosphorazidate or bis(p-nitrophenyl) phosphorazidate can transform various amides into 1,5-disubstituted and 5-substituted 1H-tetrazoles in good yields. organic-chemistry.org These reagents serve as both an activator for the amide oxygen and as the azide source, but without using more hazardous reagents like hydrazoic acid directly. organic-chemistry.orgacs.org

A formal [3+2] cycloaddition offers another pathway, where tetrazolium salts can be synthesized from simple amides and azides under mild conditions that tolerate a broad range of functional groups. organic-chemistry.org While this method still uses an azide, the conditions are designed to be mild.

The table below summarizes key azide-free strategies for the synthesis of 1-aryl-1H-tetrazoles.

| Reagent/Method | Starting Materials | Key Features | Reference |

| Diformylhydrazine | Aryl diazonium salts (from anilines) | Azide-free, mild aqueous conditions, scalable, green chemistry approach. | rsc.org, rsc.org |

| Phosphorazidates (e.g., diphenyl phosphorazidate) | Amides | One-pot conversion, avoids highly toxic/explosive reagents. | organic-chemistry.org |

Regioselectivity and Stereoselectivity in Tetrazole Formation

The formation of substituted tetrazoles often raises questions of regioselectivity and stereoselectivity, which are critical for controlling the final structure and properties of the molecule.

Regioselectivity

When synthesizing disubstituted tetrazoles from 5-substituted-1H-tetrazoles, such as this compound, alkylation can occur at either the N-1 or N-2 position of the tetrazole ring, leading to a mixture of 1,5- and 2,5-disubstituted regioisomers. rsc.orgrsc.orgnanomedicine-rj.com The ratio of these isomers is influenced by several factors.

The reaction of 5-substituted tetrazoles with various electrophiles like alkyl halides, benzyl (B1604629) bromide, or during diazotization of aliphatic amines, frequently yields a mixture of 1,5- and 2,5-disubstituted products. rsc.orgrsc.orgnanomedicine-rj.com While the 2,5-disubstituted tetrazole is often the major product, the regioselectivity is highly variable and cannot be explained by steric hindrance alone. rsc.orgrsc.org A proposed rationale suggests that the mechanism (SN1 vs. SN2 type nucleophilic substitution) plays a key role in determining the regiochemical outcome. rsc.orgrsc.org

The nature of the substituent at the 5-position of the tetrazole ring also significantly impacts the isomer ratio. nanomedicine-rj.com For instance, in the reaction of tetrazolate salts with 2,4′-dibromoacetophenone in the presence of NiO nanoparticles, 2,5-disubstituted derivatives were obtained with high regioselectivity. nanomedicine-rj.com Similarly, the adamantylation of 5-aryl-NH-tetrazoles in sulfuric acid proceeds exclusively at the N-2 position, yielding 2-(adamantan-1-yl)-5-aryl-2Н-tetrazoles. nih.gov

The table below illustrates the regioselectivity observed in the alkylation of various 5-substituted tetrazoles.

| 5-Substituent | Alkylating Agent/Conditions | Major Isomer | Minor Isomer | Reference |

| Aryl groups | Aliphatic amine diazotization | 2,5-disubstituted | 1,5-disubstituted | rsc.org, rsc.org |

| Pyridine/Isoquinoline | Aliphatic amine diazotization | Variable, sometimes 1,5-isomer is major | Variable | rsc.org |

| Various aryl groups | 2,4′-dibromoacetophenone / NiO NPs | 2,5-disubstituted (only isomer) | - | nanomedicine-rj.com |

| Aryl groups | Adamantan-1-ol / H₂SO₄ | 2,5-disubstituted (exclusive) | - | nih.gov |

Stereoselectivity

Stereoselectivity becomes important when chiral centers are introduced during the synthesis of tetrazole derivatives.

The azido-Ugi multicomponent reaction has been shown to be a highly efficient method for the diastereoselective synthesis of tetrazole derivatives. acs.org When reacting α-substituted cyclic amines (such as those derived from S-proline) with an aldehyde, an isocyanide, and an azide source, a high degree of diastereocontrol (up to 100% de) can be achieved under mild conditions, leading to excellent yields (up to 98%) of the target tetrazoles. acs.org The diastereoselectivity is dependent on the ring size of the starting cyclic amine. acs.org

Another example of stereoselective synthesis is the formation of α-hydroxy-β-azido tetrazoles from epoxy nitriles. rsc.org The reaction involves a dibutyltin (B87310) oxide-catalyzed cycloaddition of the nitrile with trimethylsilyl azide (TMSN₃) and the opening of the epoxide ring by the azide anion. This process exhibits high levels of both regio- and stereoselectivity. rsc.org

Furthermore, photoinduced intramolecular 1,3-dipolar cycloaddition of nitrile imines generated from 2-alkyl-5-(methylthio)tetrazoles can produce a wide array of polycyclic pyrazoline products with excellent diastereoselectivity. nih.gov For example, introducing a methyl substituent alpha to the tetrazole ring in the starting material favored the formation of a product with a syn relationship between the methyl group and a bridgehead proton. nih.gov

The table below highlights examples of stereoselective tetrazole formation.

| Reaction Type | Substrates | Key Stereochemical Outcome | Reference |

| Azido-Ugi Reaction | α-substituted cyclic amines, aldehydes, isocyanides | High diastereoselectivity (≤100% de) | acs.org |

| Epoxide Ring Opening/Cycloaddition | Epoxy nitriles, TMSN₃ | High regio- and stereoselectivity | rsc.org |

| Photoinduced Intramolecular Cycloaddition | 2-Alkyl-5-(methylthio)tetrazoles with alkene pendants | Excellent diastereoselectivity in forming polycyclic systems | nih.gov |

Reactivity and Derivatization Strategies for 5 4 Iodophenyl 1h Tetrazole

Nucleophilic Substitution Reactions Involving the Halogen Atom

The iodine atom attached to the phenyl ring is susceptible to nucleophilic substitution, a common reaction for aryl halides. This allows for the introduction of a wide range of functional groups, although specific examples directly involving 5-(4-iodophenyl)-1H-tetrazole are not extensively detailed in the provided search results. However, the general reactivity of similar iodophenyl compounds suggests that this pathway is a viable strategy for derivatization. For instance, the iodine can be replaced by other nucleophiles, a reaction typical for aryl halides. smolecule.com

Cycloaddition Reactions of the Tetrazole Ring System

The tetrazole ring itself can participate in cycloaddition reactions. Tetrazoles are known to engage in [2+3] cycloaddition reactions, often catalyzed by various metals. rsc.org These reactions typically involve the reaction of the tetrazole with nitriles or alkenes. For example, photoinduced tetrazole-alkene cycloadditions can yield pyrazoline cycloadducts. nih.gov The tetrazole ring can also react with terminal alkynes in copper-catalyzed 1,3-dipolar cycloadditions, leading to the formation of 1,2,3-triazoles. beilstein-archives.org This reactivity highlights the potential of the tetrazole moiety as a partner in click chemistry. beilstein-archives.org

Furthermore, tetrazoles can generate nitrile imines, which are reactive intermediates for 1,3-dipolar cycloaddition reactions with various dipolarophiles like alkenes, alkynes, and nitriles to synthesize five-membered nitrogen-containing heterocycles. oup.com

Oxidation and Reduction Pathways

The this compound molecule can undergo both oxidation and reduction reactions. The tetrazole ring is generally stable to a variety of oxidizing and reducing agents. thieme-connect.com However, under specific conditions, the nitrogen atoms in the tetrazole ring can be oxidized or reduced. The methylthio group in the related compound 5-[4-(methylthio)phenyl]-1H-tetrazole can be oxidized to a sulfoxide (B87167) or sulfone. The tetrazole ring itself can be reduced under certain conditions.

Functionalization of the Tetrazole Nitrogen Atoms

The nitrogen atoms of the tetrazole ring can be functionalized, most commonly through alkylation. Alkylation of 5-substituted tetrazoles typically results in a mixture of two regioisomers: 1,5- and 2,5-disubstituted tetrazoles. researchgate.netmdpi.com The ratio of these isomers can be influenced by factors such as the substituent at the 5-position and the reaction conditions. researchgate.net For instance, the alkylation of 5-phenyltetrazole with methyl iodide can be performed in a two-phase system to introduce alkyl groups into the tetrazole ring. researchgate.net The use of protecting groups, such as trityl chloride, can enable selective functionalization at different nitrogen positions.

Preparation of Hypervalent Iodine(III) Derivatives from Iodophenyl Tetrazoles

A significant area of reactivity for iodophenyl tetrazoles involves the formation of hypervalent iodine(III) compounds. researchgate.netacs.org These compounds are valuable reagents in organic synthesis due to their electrophilic nature and ability to participate in both ionic and radical reactions. researchgate.netacs.org

Synthesis of Fused Benziodazole and Tetrazole Ring Systems

5-(2-Iodophenyl)-1H-tetrazole is a key precursor for the synthesis of heterocyclic hypervalent iodine(III) compounds with a fused benziodazole and tetrazole ring structure, known as benzoiodazolotetrazole (BIAT) derivatives. chemrxiv.orgresearchgate.netchemrxiv.orgsmu.educhemrxiv.org The synthesis of these compounds can be achieved through several routes. For example, chlorination of 5-(2-iodophenyl)-1H-tetrazole followed by spontaneous cyclo-dehydrochlorination yields the corresponding chloro-BIAT derivative. chemrxiv.orgresearchgate.netchemrxiv.org Alternatively, oxidation of the parent iodophenyl tetrazole with an oxidizing agent like sodium periodate (B1199274) (NaIO4) can produce the hydroxy-BIAT derivative, which can be further functionalized. chemrxiv.orgresearchgate.netchemrxiv.org

| Precursor | Reagents | Product | Reference |

| 5-(2-Iodophenyl)-1H-tetrazole | 1. Chlorination 2. Cyclo-dehydrochlorination | 5-Chloro-5H-5λ³-tetrazolo[1,5-b] rsc.orgnih.govbenziodazole (BIAT-Cl) | chemrxiv.orgresearchgate.netchemrxiv.org |

| 5-(2-Iodophenyl)-1H-tetrazole | NaIO₄ | 5-Hydroxy-5H-5λ³-tetrazolo[1,5-b] rsc.orgnih.govbenziodazole (BIAT-OH) | chemrxiv.orgresearchgate.netchemrxiv.org |

| BIAT-OH | Acetic anhydride | I-acetoxy derivative (BIAT-OAc) | chemrxiv.orgresearchgate.netchemrxiv.org |

| BIAT-OH or (2-(1H-tetrazol-5-yl)phenyl)(hydroxy)iodonium tosylate | Methanol | 5-Methoxy-5H-5λ³-tetrazolo[1,5-b] rsc.orgnih.govbenziodazole (BIAT-OMe) | chemrxiv.orgresearchgate.net |

Reactivity of Hypervalent Iodine(III) Tetrazole Compounds

Hypervalent iodine(III) compounds derived from iodophenyl tetrazoles are potent oxidizing agents. smu.edu For example, BIAT-Cl can be used for the chlorotetrazolylation of alkenes in the presence of a copper catalyst, yielding chloro-tetrazolylated products. chemrxiv.orgresearchgate.net They can also oxidize thioanisole (B89551) to its corresponding sulfoxide. chemrxiv.orgchemrxiv.org The reactivity of these compounds stems from the weak and highly polar nature of the hypervalent iodine-ligand bond, which allows for ligand exchange with nucleophiles and participation in radical reactions. acs.org These reagents have been used to construct various carbon-heteroatom bonds. researchgate.netacs.org

| Reactant | Hypervalent Iodine Reagent | Product | Reference |

| Alkenes | BIAT-Cl, Cu(OTf)₂ | Chloro-tetrazolylated products | chemrxiv.orgresearchgate.net |

| Thioanisole | BIAT-Cl | Sulfoxide | chemrxiv.orgchemrxiv.org |

Coordination Chemistry of 5 4 Iodophenyl 1h Tetrazole Derivatives

Ligand Properties of the Tetrazole Moiety

The 1H-tetrazole ring system is a key component in the design of ligands for coordination chemistry. thieme-connect.com 5-substituted-1H-tetrazoles can exist in two tautomeric forms, the 1H- and 2H-tautomers, often in an approximately 1:1 ratio. nih.govnih.gov These compounds can act as both hydrogen bond donors and acceptors and can be found in neutral, anionic, or cationic forms, making them versatile ligands for metal complexes. nih.gov

The tetrazole moiety is considered a bioisostere of the carboxylic acid group, having a comparable pKa value. nih.govnih.gov This property, along with the presence of multiple nitrogen atoms, makes the tetrazole ring an effective coordinating agent for a variety of metal ions. thieme-connect.com The coordination of the tetrazolate anion can occur through different nitrogen atoms (N1, N2, N3, N4), allowing for various coordination modes and the formation of diverse polymeric structures. arkat-usa.org

In the case of 5-(4-Iodophenyl)-1H-tetrazole, the electronic properties of the tetrazole ring are influenced by the iodophenyl group. The iodine atom, being an electron-withdrawing group, can affect the acidity of the N-H proton and the electron density on the nitrogen atoms of the tetrazole ring, thereby influencing its coordination behavior. Furthermore, the presence of the iodine atom introduces the possibility of halogen bonding, a non-covalent interaction that can play a significant role in the solid-state structures of its metal complexes. rsc.org

Table 1: Comparison of Acidity of 5-Substituted Tetrazoles

| Compound | pKa |

|---|---|

| 5-Phenyl-1H-tetrazole | 4.3 |

| 5-(4-Chlorophenyl)-1H-tetrazole | 4.1 |

| 5-(4-Nitrophenyl)-1H-tetrazole | 3.4 |

Formation of Metal Complexes with this compound Ligands

Metal complexes of 5-substituted tetrazoles are typically synthesized through the reaction of the tetrazole ligand with a metal salt in a suitable solvent, often under hydrothermal or solvothermal conditions. arkat-usa.orgrsc.org The tetrazole ligand can coordinate to the metal center in its neutral form or, more commonly, as the deprotonated tetrazolate anion. arkat-usa.orgresearchgate.net

The coordination modes of the tetrazole ring are diverse and can lead to the formation of mononuclear, dinuclear, or polynuclear complexes, including one-, two-, or three-dimensional coordination polymers. arkat-usa.orgresearchgate.net The specific coordination mode depends on several factors, including the nature of the metal ion, the reaction conditions (e.g., temperature, pH, solvent), and the presence of other coordinating ligands or counter-ions. arkat-usa.org For instance, in some complexes, the tetrazole ligand coordinates to the metal ion through a single nitrogen atom (monodentate), while in others, it can bridge two or more metal centers (multidentate) using different nitrogen atoms of the ring. arkat-usa.org

Table 2: Examples of Coordination Modes of 5-Aryl-1H-tetrazoles in Metal Complexes

| Metal Ion | Ligand | Coordination Mode | Resulting Structure |

|---|---|---|---|

| Zn(II) | 5-(4-pyridyl)tetrazolate | Bridging via N2 and N4 | 3D framework |

| Cd(II) | 5-(4-pyridyl)tetrazolate | Monodentate via N2 | 1D chain |

| Co(II) | 5-(3-(1H-tetrazol-5-yl)phenyl)-1H-tetrazole | Neutral ligand, coordination via N4 | 3D supramolecular network |

Crystal Engineering and Metal-Organic Frameworks (MOFs) Incorporating Tetrazoles

The principles of crystal engineering are extensively applied to design and synthesize Metal-Organic Frameworks (MOFs) with desired structures and properties. nih.gov Tetrazole-based ligands, including 5-aryl-1H-tetrazoles, are excellent candidates for the construction of MOFs due to their versatile coordination abilities and their capacity to form robust frameworks. nih.govresearchgate.net The multiple nitrogen atoms of the tetrazole ring can act as coordination sites, leading to a variety of network topologies. researchgate.net

The use of this compound as a building block for MOFs offers interesting possibilities. The iodophenyl group can introduce additional functionalities and interactions within the framework. Specifically, the iodine atom can act as a halogen bond donor, forming directional interactions with halogen bond acceptors such as nitrogen or oxygen atoms from other ligands or solvent molecules. rsc.orgresearchgate.net These halogen bonds can be utilized as a tool in crystal engineering to control the self-assembly of the framework and to create specific network architectures. rsc.org

The resulting MOFs could exhibit properties such as high porosity, thermal stability, and potential applications in gas storage, separation, and catalysis. nih.govresearchgate.net The functionalization of the organic linker with an iodine atom can also influence the electronic properties of the MOF.

Catalytic Applications of Tetrazole-Metal Complexes

Metal complexes containing tetrazole-based ligands have shown promise as catalysts in various organic transformations. researchgate.netnih.gov The catalytic activity of these complexes is often attributed to the ability of the metal center to coordinate with reactants and facilitate the reaction, while the tetrazole ligand helps to stabilize the metal center and modulate its reactivity. researchgate.net

While specific catalytic applications of this compound metal complexes are not extensively reported, the general catalytic potential of tetrazole-metal complexes can be inferred. For example, copper(I) complexes with tetrazole-based ligands have been used to catalyze cycloaddition reactions. researchgate.net Palladium complexes supported on polymers functionalized with tetrazole ligands have been employed for the synthesis of 5-substituted 1H-tetrazoles. researchgate.net

The presence of the 4-iodophenyl group in the ligand could potentially influence the catalytic activity of the corresponding metal complexes. The electronic effect of the iodine atom could modify the Lewis acidity of the metal center, thereby affecting its catalytic performance. Furthermore, the iodo-group itself could participate in certain catalytic cycles, for instance, in cross-coupling reactions where aryl iodides are common substrates.

Table 3: Catalytic Applications of Metal Complexes with Tetrazole-based Ligands

| Metal Complex | Reaction Catalyzed | Reference |

|---|---|---|

| Copper(II)-Schiff base on nanoparticles | Synthesis of 1- and 5-substituted 1H-tetrazoles | nih.gov |

| Palladium(II) on polystyrene | Synthesis of 5-substituted 1H-tetrazoles | researchgate.net |

Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of coordination compounds are primarily determined by the nature of the metal ion, its oxidation state, and the coordination environment provided by the ligands. researchgate.netgcnayanangal.com In the case of complexes with this compound, the tetrazole moiety acts as a ligand that influences the d-orbital splitting of the metal center, which in turn dictates the electronic transitions and magnetic behavior of the complex. youtube.comdu.edu.eg

For instance, coordination compounds of transition metals with tetrazole-based ligands can exhibit paramagnetism if they contain unpaired electrons, or diamagnetism if all electrons are paired. gcnayanangal.comyoutube.com The magnetic moment of a paramagnetic complex can provide information about the number of unpaired electrons and the geometry of the complex. researchgate.net Cobalt(II) complexes with tetrazole-containing ligands, for example, have been shown to exhibit antiferromagnetic interactions. acs.orgrsc.org

The electronic properties, such as the absorption and emission of light, are also influenced by the ligand field. The iodophenyl group in this compound can affect the ligand-to-metal or metal-to-ligand charge transfer bands in the electronic spectra of its complexes. Furthermore, the incorporation of such ligands into MOFs can lead to materials with interesting photoluminescent properties. nih.govrsc.org

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-Phenyl-1H-tetrazole |

| 5-(4-Chlorophenyl)-1H-tetrazole |

| 5-(4-Nitrophenyl)-1H-tetrazole |

| 5-(4-pyridyl)tetrazolate |

| 5-(3-(1H-tetrazol-5-yl)phenyl)-1H-tetrazole |

| 5-(allylthio)-1-phenyl-1H-tetrazole |

| CoY Zeolite |

| Copper(II)-Schiff base complex |

| Palladium(II) complex |

Applications in Materials Science

Utilization as Building Blocks for Complex Heterocyclic Architectures

The tetrazole moiety is recognized in medicinal chemistry as a bioisostere of the carboxylic acid group, enhancing the drug-like properties of molecules. beilstein-journals.orgresearchgate.net Beyond this, tetrazole derivatives, including 5-phenyl-1H-tetrazoles, are versatile building blocks for the synthesis of more complex chemical structures. researchgate.netbeilstein-archives.org They can be incorporated into multicomponent reactions (MCRs), which allow for the efficient creation of diverse and complex molecules in a single step. beilstein-archives.orgnih.gov

The reactivity of the tetrazole ring and the potential for functionalization on the phenyl group of 5-(4-Iodophenyl)-1H-tetrazole allow it to be a key starting material. For instance, (1H-Tetrazol-5-yl)-allenes have been synthesized and their reactivity explored to create tetrazolyl-heterocycles like 4-methylenepyrrolidines and tetrasubstituted pyrroles. researchgate.net This demonstrates the utility of the tetrazole core in constructing elaborate molecular frameworks that are targets in medicinal and materials chemistry. researchgate.net

Incorporation into Polymers and Advanced Materials

Tetrazole-containing compounds are valuable monomers for creating nitrogen-rich polymers and advanced materials. mdpi.com Vinyl-substituted tetrazoles, for example, are used to synthesize poly-5-vinyltetrazoles, which are high-molecular-weight substances with a unique set of physicochemical properties, making them promising for energy-intensive systems. mdpi.com

Furthermore, tetrazole derivatives can act as ligands to create coordination polymers. A series of coordination polymers have been successfully prepared using a tetrazole-based ligand, resulting in two- and three-dimensional supramolecular architectures with interesting magnetic and fluorescent properties. rsc.org The this compound molecule, with its potential for modification, can be adapted to create specialized monomers for incorporation into polymer chains or as ligands for the development of novel functional coordination polymers.

Role in Nitrogen-Rich High-Energy Density Materials

The most significant characteristic of the tetrazole ring is its high nitrogen content. The molecular formula for the basic tetrazole ring (CH₂N₄) contains 80% nitrogen. maxapress.com This high nitrogen content, combined with a high positive heat of formation, is advantageous for applications as energetic materials, as a large amount of energy is released upon decomposition, primarily into environmentally benign nitrogen gas (N₂). maxapress.comnih.gov

Nitrogen-rich salts based on tetrazole derivatives are actively being developed as a new generation of high-density energetic materials. rsc.orgresearchgate.net These materials are sought after as potential replacements for traditional explosives like RDX and HMX. rsc.org The goal is to develop compounds with superior detonation performance and enhanced thermal stability. rsc.org The incorporation of a dense iodophenyl group in this compound could contribute favorably to the crystal density of its energetic salts, a key factor in detonation performance.

For a compound to be a viable high-energy density material, it must balance high performance with adequate thermal stability to ensure safe handling and storage. The thermal stability of tetrazole derivatives can be significantly influenced by their molecular structure. researchgate.net Research into various energetic tetrazole salts demonstrates a wide range of properties. For example, hydroxylammonium salts of 1-hydroxy-5H-tetrazole show high detonation velocities, which is attributed to their high density and significant enthalpies of formation. nih.gov

The development of energetic materials often involves creating salts or derivatives to optimize performance and safety. Studies on compounds like 5-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazole and its salts show a focus on achieving high thermal stability while maintaining powerful energetic characteristics. researchgate.net

Below is a table summarizing the properties of representative energetic materials based on tetrazole derivatives, illustrating the typical performance characteristics sought in this class of compounds.

| Compound/Salt | Decomposition Temperature (°C) | Detonation Velocity (m/s) | Density (g/cm³) | Reference |

| 1-hydroxy-5H-tetrazole | 186 | - | 1.69 | nih.gov |

| Hydroxylammonium salt of 1-hydroxy-5H-tetrazole | 134 | 9284 | 1.67 | nih.gov |

| 5,5'-bis(1H-tetrazolyl)amine (BTA) | - | - | - | nih.gov |

| Dihydroxylammonium-5,5'-bistetrazolyl-1,1'-diolat (TKX-50) | - | - | - | nih.gov |

Note: Data for this compound is not specifically available; this table provides context on related energetic tetrazoles.

Corrosion Inhibition Properties

Phenyltetrazole derivatives have been identified as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments commonly found in industrial processes like oil and gas production. cumhuriyet.edu.trbhu.ac.in These compounds function by adsorbing onto the metal surface, forming a protective film that shields the metal from the corrosive medium. bhu.ac.inresearchgate.net

Studies on 5-(4-chlorophenyl)-1H-tetrazole, a close structural analog of this compound, have shown that it acts as a mixed-type inhibitor, suppressing both the cathodic and anodic corrosion reactions. cumhuriyet.edu.trbhu.ac.in The inhibition efficiency increases with the concentration of the inhibitor. researchgate.net The adsorption process is spontaneous and typically follows the Langmuir adsorption isotherm. bhu.ac.in The presence of heteroatoms (nitrogen) and the π-electrons of the aromatic ring facilitate the strong adsorption of these molecules onto the metal surface. researchgate.net Given the electronic similarities between chlorine and iodine, it is expected that this compound would exhibit comparable or potentially enhanced corrosion inhibition properties.

The table below presents the inhibition efficiency of a related phenyltetrazole compound on mild steel.

| Inhibitor Compound | Concentration (ppm) | Inhibition Efficiency (%) | Medium | Reference |

| 5-(4-chlorophenyl)-1H-tetrazole | 500 | >90% (inferred) | 1M HCl | bhu.ac.in |

| 5-(4-chlorophenyl)-1H-tetrazole | - | High (order of Cl-PT > MO-PT > PT) | 5.0 M HCl | cumhuriyet.edu.tr |

Agrochemical Intermediates and Derivatives

While direct application of this compound in agrochemicals is not widely documented, heterocyclic compounds containing nitrogen, such as tetrazoles and thiadiazoles, are important scaffolds in the development of new agrochemical products. mdpi.com These structural motifs are often found in molecules with potent biological activity. The synthetic versatility of tetrazoles allows them to be used as intermediates to create a wide array of derivatives that can be screened for potential herbicidal, fungicidal, or insecticidal properties. researchgate.net The presence of the iodophenyl group offers a site for further chemical modification, potentially leading to the discovery of novel and effective agrochemical agents.

Advanced Spectroscopic and Crystallographic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for confirming the constitution of 5-(4-Iodophenyl)-1H-tetrazole. While specific spectral data for the iodo-derivative is not extensively published, a detailed analysis can be inferred from its closely related halogenated analogs, 5-(4-chlorophenyl)-1H-tetrazole and 5-(4-bromophenyl)-1H-tetrazole.

¹H NMR: The proton NMR spectrum is expected to be characterized by distinct signals corresponding to the aromatic protons and the acidic proton on the tetrazole ring. In a solvent like DMSO-d₆, the N-H proton of the tetrazole ring typically appears as a broad singlet at a very low field (downfield), often above 16 ppm, due to its acidic nature and involvement in hydrogen bonding. For the 4-substituted phenyl ring, a characteristic AA'BB' spin system is anticipated, appearing as two distinct doublets. Based on data from its bromo-analog, the protons ortho to the iodine atom would appear as a doublet, while the protons meta to the iodine would appear as another doublet further upfield rsc.orgrsc.org.

¹³C NMR: The carbon NMR spectrum provides information on all non-equivalent carbon atoms. For this compound, signals are expected for the single carbon atom of the tetrazole ring and the four unique carbons of the phenyl ring. The tetrazole carbon (C5) typically resonates around 155 ppm rsc.orgrsc.org. The phenyl carbons' chemical shifts are influenced by the iodine substituent; the carbon atom directly bonded to the iodine (C-I) would be significantly shifted upfield due to the heavy atom effect, while the other aromatic carbons would appear in the typical 120-140 ppm range.

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

|---|---|---|---|

| 5-(4-Chlorophenyl)-1H-tetrazole rsc.org | DMSO-d₆ | 16.81 (br, 1H, NH), 8.00 (d, 2H), 7.61 (d, 2H) | 154.96, 135.82, 129.43, 128.61, 123.27 |

| 5-(4-Bromophenyl)-1H-tetrazole rsc.orgrsc.org | DMSO-d₆ | 16.96 (br, 1H, NH), 7.93 (d, 2H), 7.77 (d, 2H) | 155.11, 132.43, 128.83, 124.58, 123.45 |

| This compound (Predicted) | DMSO-d₆ | ~17.0 (br, 1H, NH), ~7.9 (d, 2H), ~7.8 (d, 2H) | ~155, ~138, ~129, ~124, ~95 (C-I) |

Infrared (IR) and Vibrational Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The IR spectrum of this compound is expected to show several key absorption bands. A broad band in the 2500-3200 cm⁻¹ region is characteristic of the N-H stretching vibration, often broadened due to intermolecular hydrogen bonding rsc.org. Vibrations associated with the tetrazole ring, including C=N and N=N stretching, typically appear in the 1400-1650 cm⁻¹ range growingscience.com. Aromatic C=C stretching bands from the phenyl ring are expected around 1600 cm⁻¹ and 1480 cm⁻¹ rsc.orgrsc.org. The spectrum would also feature bands corresponding to in-plane and out-of-plane C-H bending vibrations of the aromatic ring.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Compound Analog Reference |

|---|---|---|

| N-H Stretch | ~2500-3200 (broad) | 5-(4-Chlorophenyl)-1H-tetrazole rsc.org |

| Aromatic C-H Stretch | ~3000-3100 | 5-(4-Bromophenyl)-1H-tetrazole rsc.orgrsc.org |

| C=N / C=C Stretch (Ring) | ~1400-1650 | 5-Phenyl-1H-tetrazole growingscience.com |

| Tetrazole Ring Vibrations | ~900-1100 | General Tetrazoles |

| C-I Stretch | ~500-600 | General Aryl Iodides |

Mass Spectrometry Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₅IN₄), the exact mass is 271.9559 Da. High-resolution mass spectrometry (HRMS) would confirm this mass with high precision. Computational tools predict the collision cross-section (CCS) values for various adducts, which is useful in ion mobility-mass spectrometry studies uni.lu. The fragmentation pattern in electron ionization (EI) or tandem mass spectrometry (MS/MS) is expected to show characteristic losses. A primary fragmentation pathway for 5-substituted tetrazoles is the loss of a nitrogen molecule (N₂, 28 Da), a signature fragmentation for this class of compounds rsc.org.

| Adduct Ion | m/z (Calculated) | Predicted CCS (Ų) uni.lu |

|---|---|---|

| [M+H]⁺ | 272.96318 | 133.6 |

| [M+Na]⁺ | 294.94512 | 136.5 |

| [M-H]⁻ | 270.94862 | 127.2 |

X-ray Diffraction Studies of Tetrazole Derivatives

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

While a single crystal structure for this compound has not been reported, extensive data from its direct analog, 5-(4-chlorophenyl)-1H-tetrazole, provides a robust model for its expected solid-state structure nih.govresearchgate.net. This analog crystallizes in the monoclinic space group C2/c. A defining feature of its supramolecular structure is the formation of one-dimensional chains through intermolecular N-H···N hydrogen bonds between the tetrazole rings of adjacent molecules nih.gov. This strong and directional interaction is a common and dominant packing motif in 1H-tetrazole derivatives nih.gov.

The molecule itself may exhibit some degree of non-planarity. In the case of the chloro-analog, two independent molecules were found in the asymmetric unit, one being nearly planar while the other showed a significant twist, with a dihedral angle of 17.38° between the phenyl and tetrazole rings nih.gov. A similar conformational flexibility could be expected for the iodo-derivative. The larger van der Waals radius of iodine compared to chlorine might lead to subtle differences in crystal packing and unit cell parameters, but the primary hydrogen-bonded chain motif is anticipated to be preserved.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 9.4596 (19) |

| b (Å) | 11.437 (2) |

| c (Å) | 7.2988 (15) |

| β (°) | 107.91 (3) |

| V (ų) | 751.4 (3) |

| Key Supramolecular Interaction | N-H···N Hydrogen Bonds |

Powder X-ray Diffraction (PXRD) is a technique used to analyze the bulk crystalline properties of a material. It is instrumental in identifying crystalline phases, determining phase purity, and studying polymorphism—the ability of a compound to exist in more than one crystal structure. While specific PXRD data for this compound is not available, this technique would be essential for its routine characterization. Each polymorph would produce a unique diffraction pattern, allowing for the identification and control of the solid form, which is critical in materials science and pharmaceutical development.

Tautomerism and Isomerism in Tetrazoles and Their Spectroscopic Signatures

5-Substituted tetrazoles can exist in two aromatic tautomeric forms: the 1H- and 2H-isomers, which differ in the position of the hydrogen atom on the tetrazole ring wikipedia.org. The relative stability and population of these tautomers can be influenced by the substituent, the solvent, and the physical state (solid, liquid, or gas).

In the solid state, crystallographic studies of numerous 5-aryl-1H-tetrazoles, such as the 4-chloro derivative, have consistently shown that the 1H-tautomer is the predominant form nih.gov. This preference is largely driven by the formation of stable intermolecular N-H···N hydrogen-bonded networks, which are possible for the 1H-tautomer but not the 2H-tautomer.

Spectroscopic techniques provide clear signatures to distinguish between the tautomers.

NMR Spectroscopy: The chemical shift of the remaining ring protons and the C5 carbon can differ between the 1H and 2H forms. More definitively, in N-unsubstituted tetrazoles, the presence of a signal for the acidic N-H proton confirms the existence of one of these tautomers.

For this compound, it is overwhelmingly likely that the 1H-tautomer is the stable form in the solid state and the predominant species in most solutions, consistent with the general behavior of 5-aryl tetrazoles.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Ab Initio and DFT Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become standard tools for predicting the molecular properties of heterocyclic compounds. For phenyl-tetrazole derivatives, the B3LYP functional combined with basis sets like 6-311++G(d,p) is commonly used to achieve a balance between computational cost and accuracy. researchgate.net These calculations are foundational for understanding the molecule's stability, reactivity, and spectroscopic characteristics.

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and stability. sjpas.commdpi.com A larger energy gap implies higher stability and lower chemical reactivity. nih.gov For phenyltetrazoles, electron-withdrawing groups on the phenyl ring, such as the iodine atom in 5-(4-Iodophenyl)-1H-tetrazole, are known to increase the HOMO-LUMO gap by stabilizing HOMO-type orbitals. curtin.edu.au

Analysis of the closely related 5-(4-chlorophenyl)-1H-tetrazole using DFT (B3LYP/6-311++G(d,p)) shows the HOMO is primarily localized over the tetrazole ring, while the LUMO is distributed across the entire molecule. researchgate.net This distribution suggests that the tetrazole ring is the primary site for electron donation. The calculated energy gap for the chloro-analog provides a reasonable estimate for the iodo-compound, indicating significant electronic stability.

Table 1: Calculated Frontier Molecular Orbital Properties for Phenyltetrazole Analogs

| Property | 5-(4-chlorophenyl)-1H-tetrazole researchgate.net | General Interpretation |

|---|---|---|

| HOMO Energy | -7.21 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | -1.43 eV | Energy of the lowest available electron orbital; relates to electron affinity. |

| Energy Gap (ΔE) | 5.78 eV | Indicates chemical stability and reactivity; a larger gap suggests higher stability. wuxibiology.com |

Data calculated at the B3LYP/6-311++G(d,p) level of theory.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For tetrazole derivatives, the MEP typically shows a region of negative potential (red/yellow) around the nitrogen atoms of the tetrazole ring, indicating their nucleophilic character and ability to act as hydrogen bond acceptors. researchgate.netmaxapress.com Conversely, a region of positive potential (blue) is found around the N-H proton, highlighting its acidic nature and role as a hydrogen bond donor. maxapress.com The iodophenyl ring would exhibit varied potential, with the iodine atom itself capable of forming halogen bonds due to a region of positive potential on its outermost surface known as a σ-hole.

Theoretical geometry optimization is performed to find the minimum energy conformation of the molecule. For phenyl-tetrazole systems, a key parameter is the dihedral angle between the plane of the phenyl ring and the tetrazole ring. While the tetrazole ring itself is planar, steric and electronic effects cause the phenyl ring to be twisted out of the plane. maxapress.com In the solid state, crystal packing forces also influence this angle. For example, the crystal structure of 5-(4-chlorophenyl)-1H-tetrazole shows a dihedral angle of 17.38(6)°. researchgate.net Theoretical calculations for related structures, such as 5-ethoxy-1-phenyl-1H-tetrazole, predict a dihedral angle of approximately 30° in the gas phase. nih.gov The optimized geometry of this compound is therefore expected to feature a non-coplanar arrangement of its two ring systems. Bond lengths and angles are generally in good agreement with experimental data from analogous structures. growingscience.com

Table 2: Typical Calculated Bond Lengths for Phenyl-Tetrazole Scaffolds

| Bond | Typical Length (Å) |

|---|---|

| C-N (in tetrazole ring) | 1.32 - 1.37 |

| N-N (in tetrazole ring) | 1.30 - 1.38 |

| C-C (phenyl-tetrazole link) | ~1.48 |

| C-C (in phenyl ring) | ~1.40 |

| N-H | ~1.01 |

Values are generalized from DFT calculations on related structures. growingscience.comresearchgate.net

Vibrational frequency analysis, based on the optimized molecular geometry, allows for the prediction of the infrared (IR) and Raman spectra. The calculated frequencies and their corresponding vibrational modes can be compared with experimental data to confirm the molecular structure. pnrjournal.com The formation of 5-phenyl-1H-tetrazole from its corresponding nitrile is experimentally marked by the disappearance of the strong C≡N stretching band (around 2230 cm⁻¹) and the appearance of characteristic tetrazole ring and N-H vibrations. researchgate.net Theoretical calculations for tetrazole derivatives provide detailed assignments for these modes.

Table 3: Characteristic Vibrational Frequencies for 5-Phenyl-1H-Tetrazole Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| N-H stretch | 3000 - 3150 | Stretching of the N-H bond on the tetrazole ring. |

| C-H stretch (Aromatic) | 3000 - 3100 | Stretching of C-H bonds on the phenyl ring. |

| C=N / N=N stretch | 1340 - 1640 | Ring stretching vibrations within the tetrazole core. pnrjournal.com |

| Ring Skeletal Vibrations | 900 - 1200 | In-plane bending and stretching modes of the tetrazole ring. pnrjournal.com |

| C-I stretch | 500 - 600 | Stretching of the Carbon-Iodine bond. |

Assignments are based on experimental and computational studies of related tetrazoles.

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping potential energy surfaces and identifying transition states. The primary synthesis route for 5-substituted-1H-tetrazoles, including this compound, is the Huisgen [3+2] cycloaddition reaction between an organic nitrile (4-iodobenzonitrile) and an azide (B81097) source (e.g., sodium azide). scielo.org.zaresearchgate.net Theoretical studies on this reaction confirm a concerted mechanism where the azide adds across the nitrile's triple bond.

Furthermore, computational models can predict decomposition pathways. For related compounds like 5-(4-Pyridyl)tetrazolate, DFT calculations have shown that thermal decomposition can be initiated by proton transfer and isomerization, leading to ring opening and the release of nitrogen gas. maxapress.com Similar pathways, involving tautomerization followed by nitrogen extrusion, are plausible for this compound under energetic conditions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD studies on this compound are not widely reported, this technique is applied to similar molecular systems to understand their behavior in condensed phases. nih.gov MD simulations can provide insights into conformational flexibility, the dynamics of intermolecular interactions (such as hydrogen bonding), and the molecule's behavior in solution or in complex with biological macromolecules. mdpi.com For a molecule like this compound, MD could be used to model its aggregation behavior, investigate its interaction with crystal surfaces, or simulate its binding dynamics within a protein active site. nih.gov

Supramolecular Interactions Modeling

The solid-state architecture and properties of this compound are governed by a network of non-covalent interactions. Computational modeling is essential for quantifying the strength and directionality of these supramolecular interactions.

Hydrogen Bonding : The most significant intermolecular interaction in 1H-tetrazoles is the N-H···N hydrogen bond. mdpi.com Molecules typically form strong hydrogen bonds between the acidic N-H proton of one molecule and a lone pair on a nitrogen atom (often N4) of a neighboring molecule. This interaction leads to the formation of infinite one-dimensional chains or dimeric structures, which are fundamental to the crystal packing. researchgate.netd-nb.info The calculated N···N distance for these bonds in analogous structures is typically around 2.8-2.9 Å. growingscience.com

Halogen Bonding : The presence of the iodine atom introduces the possibility of halogen bonding. The electropositive region (σ-hole) on the iodine atom can act as a Lewis acid, interacting favorably with Lewis bases such as the nitrogen atoms of a nearby tetrazole ring (I···N). This directional interaction can play a crucial role in crystal engineering, influencing the molecular assembly in the solid state.

Table 4: Key Supramolecular Interactions in Phenyl-Tetrazole Crystal Structures

| Interaction Type | Donor/Acceptor Groups | Typical Distance (Å) |

|---|---|---|

| Hydrogen Bond | N-H ··· N | 2.8 - 2.9 (N···N) growingscience.com |

| Pi-Pi Stacking | Phenyl ··· Tetrazole | ~3.5 (Centroid-Centroid) nih.gov |

| Pi-Pi Stacking | Tetrazole ··· Tetrazole | ~4.0 (Centroid-Centroid) nih.gov |

| Halogen Bond | C-I ··· N | (Predicted) |

Data derived from computational and crystallographic studies of analogous compounds.

Prediction of Thermodynamic Properties

Theoretical and computational chemistry studies are instrumental in predicting the thermodynamic properties of molecules, offering insights into their stability, reactivity, and behavior under various conditions. For this compound, while direct experimental thermodynamic data is not extensively available, its properties can be reliably predicted using computational methods. These predictions are often benchmarked against structurally similar compounds for which both experimental and computational data exist.

A pertinent example is the theoretical evaluation of 5-(4-chlorophenyl)-1H-tetrazole, a structurally analogous compound. researchgate.net Computational studies on this molecule have been performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems. researchgate.net Specifically, the B3LYP functional combined with the 6-311++G(d,p) basis set has been employed to calculate various thermodynamic parameters at a standard temperature of 298.15 K. researchgate.net

These calculations provide valuable data on several key thermodynamic properties. The zero-point vibrational energy, thermal energy, specific heat capacity, rotational constants, and entropy are among the parameters that can be determined. researchgate.net Such computational approaches are crucial for understanding the intrinsic stability and energy profile of the molecule.

For this compound, it is anticipated that a similar computational approach would yield a comparable set of thermodynamic data. The substitution of a chlorine atom with a larger and more polarizable iodine atom would be expected to influence these properties. For instance, due to the increased mass of the iodine atom, parameters such as entropy and specific heat capacity are predicted to be higher for the iodo-substituted compound compared to its chloro-analogue.

The findings from such computational analyses are detailed in the table below, which showcases the predicted thermodynamic parameters for the closely related 5-(4-chlorophenyl)-1H-tetrazole, serving as a model for the expected data for this compound. researchgate.net

| Thermodynamic Parameter | Predicted Value for 5-(4-chlorophenyl)-1H-tetrazole |

|---|---|

| Zero-point vibrational energy | Value not explicitly stated in the provided text |

| Thermal energy | Value not explicitly stated in the provided text |

| Specific heat capacity | Value not explicitly stated in the provided text |

| Rotational constant | Value not explicitly stated in the provided text |

| Entropy | Value not explicitly stated in the provided text |

Pharmacological Research Mechanisms and Molecular Interactions

Mimicry of Carboxylate Groups and Receptor Binding Modalities

The tetrazole ring is a well-established bioisostere of the carboxylic acid group. researchgate.net This mimicry is a cornerstone of its utility in medicinal chemistry. The physicochemical properties of the tetrazole ring, being acidic in nature and having a planar structure, allow it to interact with biological targets in a manner similar to a carboxylate group. researchgate.net This substitution can enhance a molecule's metabolic stability and improve its pharmacokinetic profile by increasing lipophilicity and bioavailability. researchgate.netresearchgate.net The resonance stabilization of the 5-phenyltetrazole anion contributes to a strong acidic character, comparable to that of benzoate, which facilitates its binding to receptors that recognize carboxylate moieties. researchgate.net

General Mechanisms of Action in Biological Systems

Tetrazole derivatives exert their biological effects through a variety of mechanisms, primarily centered on their ability to interact with enzymes and receptors. researchgate.net Their planar structure is advantageous for receptor binding. researchgate.net These interactions can lead to the modulation of cellular signaling pathways, inhibition of protein function, and disruption of essential biological processes in pathogenic organisms and cancer cells. researchgate.netnih.gov

The tetrazole moiety is a key feature in many compounds designed to modulate the activity of various enzymes and receptors. For instance, tetrazole-containing compounds have been investigated as inhibitors of enzymes like protein arginine methyltransferase 1 (PRMT1). researchgate.netnih.gov In terms of receptor interaction, tetrazole derivatives have been developed as antagonists for receptors such as the cannabinoid CB1 receptor. nih.gov The ability of the tetrazole ring to act as a bioisosteric replacement for other functional groups allows for the fine-tuning of a compound's binding affinity and selectivity for its molecular target. nih.gov

Specific protein binding is a key aspect of the mechanism of action for many tetrazole derivatives. For example, studies on 1-substituted-1H-tetrazole derivatives have shown that they can act as potent inhibitors of PRMT1 by targeting the arginine-binding site of the enzyme. researchgate.netnih.gov This targeted binding can lead to the downregulation of signaling pathways, such as the Wnt/β-catenin pathway, which is implicated in cancer. nih.gov Molecular docking studies have also been employed to predict the interaction of tetrazole-containing compounds with the ATP-binding site of P-glycoprotein, a protein associated with multidrug resistance in cancer. nih.gov

Investigation of Anti-inflammatory Mechanisms

The anti-inflammatory properties of tetrazole derivatives are an active area of research. While specific studies on 5-(4-Iodophenyl)-1H-tetrazole are limited, research on related compounds provides insight into potential mechanisms. For instance, the anti-inflammatory effect of a triazole-tetrazole derivative was found to be mediated by a reduction in edema, leukocyte migration, and levels of inflammatory mediators such as TNF-α and PGE2. nih.gov Another pyrazole-tetrazole compound demonstrated anti-inflammatory effects through the involvement of the NO/cGMP pathway and calcium channels. nih.gov These findings suggest that tetrazole-containing molecules can interfere with key pathways of the inflammatory response.

Research into Antimicrobial Action

The antimicrobial activity of tetrazole derivatives is highly dependent on the specific substitutions on the tetrazole ring. jmchemsci.com While some tetrazole compounds exhibit significant antibacterial and antifungal properties, others may be inactive. jmchemsci.commdpi.com For example, a study on 5-(4-chlorophenyl)-1H-tetrazole showed no significant antibacterial activity against the strains tested, whereas other tetrazole derivatives with different substituents have demonstrated inhibitory effects against various bacteria. jmchemsci.com The mechanism of antimicrobial action for active tetrazole compounds can involve the inhibition of essential bacterial enzymes, such as DNA topoisomerase IV and gyrase. nih.gov The search for novel tetrazole-based antimicrobial agents is driven by the need to combat the rise of drug-resistant bacteria. isfcppharmaspire.com

Exploration of Anticancer Mechanisms and Molecular Targets

Tetrazole derivatives have emerged as a promising class of anticancer agents, with mechanisms of action that target various aspects of cancer cell biology. researchgate.netnih.gov These mechanisms include the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest in the G2/M phase. researchgate.netnih.gov The introduction of a tetrazole moiety into other anticancer scaffolds has been shown to enhance cytotoxic activity. nih.gov

Furthermore, tetrazole-containing compounds have been designed to inhibit specific molecular targets that are crucial for cancer cell proliferation and survival. As mentioned, PRMT1 is a target for some tetrazole derivatives, and its inhibition can disrupt cancer-promoting signaling pathways. researchgate.netnih.gov Other research has focused on the development of tetrazole-linked benzochromene derivatives that exhibit cytotoxicity against various human cancer cell lines. nih.gov The diverse mechanisms by which tetrazole derivatives can exert anticancer effects make them a versatile scaffold for the development of new cancer therapies. researchgate.net

Interactive Data Table of Research Findings

| Compound Class/Derivative | Biological Activity | Mechanism of Action/Molecular Target | Reference |

| Tetrazole Derivatives | General | Bioisostere of carboxylic acid, enhances lipophilicity and bioavailability. | researchgate.net |

| 1-Substituted 1H-tetrazole Derivatives | Anticancer | Inhibition of Protein Arginine Methyltransferase 1 (PRMT1), downregulation of Wnt/β-catenin signaling. | nih.gov |

| 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole | Anti-inflammatory | Reduction of edema, leukocyte migration, TNF-α, and PGE2 levels. | nih.gov |

| 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole | Anti-inflammatory | Involvement of NO/cGMP pathway and calcium channels. | nih.gov |

| 5-(4-chlorophenyl)-1H-tetrazole | Antimicrobial | No significant antibacterial activity observed in one study. | jmchemsci.com |

| 1H-tetrazol-5-amine Derivatives | Antimicrobial | Inhibition of Staphylococcus aureus DNA topoisomerase IV and gyrase. | nih.gov |

| 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols | Anticancer | Microtubule destabilization, inhibition of tubulin polymerization, G2/M phase cell cycle arrest. | nih.gov |

| Tetrazole Linked Benzochromenes | Anticancer | Cytotoxicity against human cancer cell lines (MCF-7, Caco-2, HeLa, SKBR-3). | nih.gov |

Apoptosis Induction Pathways

Tetrazole derivatives have been identified as potent inducers of apoptosis, or programmed cell death, a key process in eliminating cancerous cells. The primary mechanism often involves the intrinsic, or mitochondrial, pathway. frontiersin.orgmdpi.com This pathway is initiated by the disruption of the mitochondrial membrane potential, a critical event that leads to the release of pro-apoptotic factors like cytochrome C into the cell's cytoplasm. mdpi.com

The regulation of this pathway is tightly controlled by the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). Tetrazole compounds can shift the cellular balance in favor of apoptosis by down-regulating the expression of anti-apoptotic proteins such as Bcl-2. researchgate.netnih.gov This alteration of the Bax/Bcl-2 ratio is a crucial determining factor in a cell's commitment to undergo apoptosis. Furthermore, the generation of reactive oxygen species (ROS) has been implicated as a trigger for the mitochondrial-mediated apoptotic pathway in cells treated with these derivatives. frontiersin.orgnih.govnih.gov

Targeting Specific Proteins (e.g., Caspase, NF-KAPPA-B, P53, Bcl-2, PPARgamma)

The biological effects of this compound and its analogs are mediated through direct or indirect interactions with several key regulatory proteins.

Caspases : These enzymes are the central executioners of apoptosis. Tetrazole derivatives have been shown to induce the activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7), which dismantle the cell in a controlled manner. mdpi.comnih.gov However, some novel 1,5-disubstituted tetrazole derivatives have also been developed as non-covalent inhibitors of caspase-1, which is involved in inflammation, indicating a diverse range of interactions with the caspase family. nih.gov

NF-kappa-B (NF-κB) : This transcription factor plays a significant role in promoting inflammation and cell survival. Inhibition of the NF-κB pathway is a mechanism through which some anti-inflammatory and anti-cancer agents work. mdpi.comresearchgate.net Studies have shown that certain compounds can inhibit NF-κB activation, preventing the degradation of its inhibitor, IκBα. nih.govnih.gov This inhibition can sensitize cells to apoptotic signals. nih.gov

p53 : Known as a tumor suppressor protein, p53 can halt the cell cycle and initiate apoptosis in response to cellular stress. Research on heterocyclic compounds, including triazoles, has demonstrated their ability to upregulate the expression of p53, contributing to their anti-proliferative activity. researchgate.netnih.gov An increase in p53 levels has been observed in cancer cell lines following treatment with compounds that also inhibit NF-κB and downregulate Bcl-2. nih.govnih.gov

Bcl-2 : The anti-apoptotic protein Bcl-2 is a critical target in cancer therapy. Numerous studies have confirmed that tetrazole and other heterocyclic derivatives can down-regulate the expression of Bcl-2. researchgate.netnih.govnih.gov By inhibiting this key survival protein, these compounds make cancer cells more susceptible to apoptosis. researchgate.netmdpi.com

PPARgamma (PPARγ) : Peroxisome proliferator-activated receptor-gamma is a nuclear receptor that is a master regulator of glucose and lipid metabolism. biorxiv.org A significant body of research has identified tetrazole derivatives as potent PPARγ ligands. biorxiv.orgnih.govmdpi.com Their interaction with PPARγ is often agonistic, meaning they activate the receptor. jst.go.jpnih.gov

The following table summarizes the interactions between tetrazole derivatives and these key protein targets.

| Target Protein | Function | Observed Interaction with Tetrazole Derivatives |

| Caspases | Key executioners of apoptosis | Activation of apoptotic caspases (e.g., -3, -7, -8, -9) mdpi.comnih.gov; Inhibition of inflammatory caspase-1 nih.gov |

| NF-kappa-B | Promotes inflammation and cell survival | Inhibition of activation nih.govnih.govnih.gov |

| p53 | Tumor suppressor; induces apoptosis | Upregulation of expression researchgate.netnih.govnih.gov |

| Bcl-2 | Anti-apoptotic protein; promotes cell survival | Downregulation of expression/Inhibition researchgate.netnih.govnih.gov |

| PPARgamma | Regulates glucose and lipid metabolism | Agonistic activity/Binding biorxiv.orgnih.govjst.go.jp |

Other Investigated Biological Activities and Molecular Pathways (e.g., Glucose/Lipid Lowering Mechanisms)

The most prominent other biological activity investigated for tetrazole derivatives is their effect on metabolic regulation. This is primarily mediated through their potent agonistic activity on the PPARγ receptor. mdpi.comnih.gov Activation of PPARγ is the mechanism of action for the thiazolidinedione class of antidiabetic drugs. nih.gov

A number of 5-substituted-1H-tetrazole derivatives have demonstrated significant glucose and lipid-lowering activities in animal models of obesity and diabetes. jst.go.jpnih.govresearchgate.net For instance, one derivative was found to be 72 times more active than the established antidiabetic drug pioglitazone (B448) hydrochloride in a glucose-lowering assay. jst.go.jpnih.gov These antidiabetic effects are directly attributed to their potent activation of PPARγ, which enhances insulin (B600854) sensitivity and regulates genes involved in lipid metabolism. mdpi.comjst.go.jp

Structure-Activity Relationship (SAR) Studies of Tetrazole Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of drug candidates. For 5-phenyltetrazole derivatives, SAR studies have provided key insights.